1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)5-6-16(7-10)9-3-1-8(15)2-4-9/h1-4,17H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADILDHWWNFSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 4-Aminophenyl Group
The 4-aminophenyl substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination):
- A halogenated pyrrolidine intermediate (e.g., 3-halopyrrolidine) reacts with 4-aminophenyl derivatives.
- Alternatively, coupling of a pyrrolidine intermediate bearing a suitable leaving group with 4-aminophenyl boronic acids or amines under palladium catalysis can be employed.
For example, a Buchwald coupling of an intermediate pyrrolidine derivative with 4-aminophenyl amine or related nucleophiles provides the desired aryl-substituted pyrrolidine.
Hydroxyl Group Installation at the 3-Position
The hydroxyl group at the 3-position of the pyrrolidine ring is introduced by:
- Direct hydroxylation of the pyrrolidine ring using oxidizing agents or via stereoselective reduction of an intermediate ketone or aldehyde.
- Alternatively, ring closure from amino alcohol precursors that already contain the hydroxyl group.
Hydroxylation strategies often require careful control of stereochemistry to obtain the desired 3-ol configuration.
Representative Synthetic Route Example
Note: While this example is based on pyrimidine derivatives, analogous strategies apply for pyrrolidine compounds with trifluoromethyl and 4-aminophenyl groups.
Key Research Findings and Analysis
Palladium-Catalyzed Coupling: Buchwald-Hartwig amination is a preferred method for attaching the 4-aminophenyl group to heterocyclic cores, providing good yields and functional group tolerance.
Stereoselective Hydroxylation: The installation of the hydroxyl group at the 3-position of pyrrolidine requires conditions that maintain or induce the desired stereochemistry, often achieved through selective reduction or oxidation steps.
Trifluoromethyl Group Stability: The trifluoromethyl substituent is stable under typical coupling and cyclization conditions, allowing its introduction early or late in the synthetic sequence without degradation.
Overall Yields: Multi-step syntheses typically achieve moderate overall yields (~40%), reflecting the complexity of the molecule and the need for purification at each step.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Substitution reactions can produce a range of substituted pyrrolidin-3-ol derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular signaling and function. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural and Functional Comparisons
Key Observations:
Trifluoromethyl Position :
- The target’s 3-CF₃ on pyrrolidine contrasts with 1-(3-CF₃-phenyl) derivatives (e.g., ). The electron-withdrawing CF₃ group enhances metabolic stability and membrane permeability .
- In pyridine-ureas (), CF₃ groups improve binding to hydrophobic pockets in enzymes .
Amino Group Role: The 4-aminophenyl group in the target may mimic chalcone derivatives (), where the amino group facilitates electrostatic interactions with biological targets (e.g., PfFd-PfFNR in malaria parasites) .
Hydroxyl vs.
Structure–Activity Relationship (SAR) Insights
- Antimalarial Potential: Chalcones with 4-aminophenyl groups () achieve ~50% inhibition of PfFd-PfFNR, suggesting the target’s amino group could play a similar role if tested .
- Anticancer Activity : Pyridine-ureas with trifluoromethyl groups () inhibit cancer cell proliferation, implying the target’s CF₃ may contribute to analogous mechanisms .
- Synthetic Flexibility : The pyrrolidine scaffold allows modular substitution (e.g., hydroxyl, CF₃, aryl groups), as seen in Suzuki coupling reactions (–6) .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol, and what are the challenges in introducing the trifluoromethyl group?
Methodological Answer:
The synthesis typically involves constructing the pyrrolidine ring while simultaneously introducing the trifluoromethyl (-CF₃) and 4-aminophenyl groups. Key steps may include:
- Ring Formation : Cyclization reactions using precursors like γ-keto esters or via [3+2] cycloadditions.
- Trifluoromethyl Incorporation : Direct introduction using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) under catalytic conditions .
- Challenges :
- The -CF₃ group’s steric bulk and electron-withdrawing nature can hinder nucleophilic substitution.
- Protecting the amino group during synthesis to prevent side reactions (e.g., using Boc or Fmoc groups) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing stereochemistry and functional groups in this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for the pyrrolidine ring’s hydroxyl and -CF₃ substituents .
- Infrared (IR) Spectroscopy : Confirms hydroxyl (-OH) and amino (-NH₂) groups via O-H/N-H stretching vibrations (~3300 cm⁻¹) .
Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetics, and what in vitro models validate its metabolic stability?
Methodological Answer:
- Impact of -CF₃ :
- In Vitro Models :
- Microsomal Stability Assays : Incubate with liver microsomes to measure half-life (t₁/₂).
- Caco-2 Cell Monolayers : Assess intestinal absorption via apparent permeability (Papp) .
- Contradictions : Discrepancies in metabolic data may arise from variations in assay conditions (e.g., pH, enzyme sources) .
Advanced: How can researchers resolve contradictions in biological activity data, such as inconsistent receptor binding affinities?
Methodological Answer:
- Systematic Controls :
- Standardize assay conditions (temperature, buffer composition) across studies.
- Use reference compounds with well-established binding profiles.
- Structural Analysis : Compare crystal structures or docking models to identify conformational changes affecting binding .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or trends .
Basic: What are common synthetic impurities, and how are they identified and quantified?
Methodological Answer:
- Common Impurities :
- Regioisomers : Incorrect positioning of -CF₃ or -NH₂ groups.
- By-Products : Unreacted intermediates or deprotected amines.
- Analytical Methods :
- HPLC-MS : Separates and quantifies impurities via retention time and mass-to-charge ratio.
- TLC with UV Visualization : Screens for unreacted starting materials .
Advanced: How do computational approaches like molecular docking predict target interactions, and what are their limitations?
Methodological Answer:
- Methodology :
- Docking Software (AutoDock, Schrödinger) : Simulates ligand-receptor binding using force fields.
- Molecular Dynamics (MD) : Assesses binding stability over time.
- Limitations :
- Solvent Effects : Most models neglect explicit solvent interactions.
- Conformational Flexibility : Rigid receptor models may miss induced-fit binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
